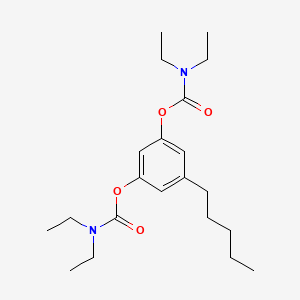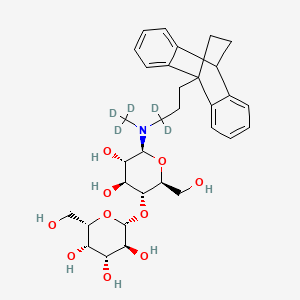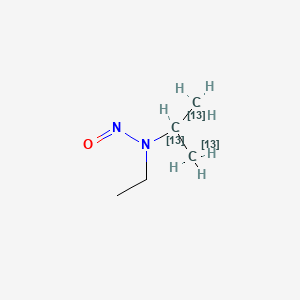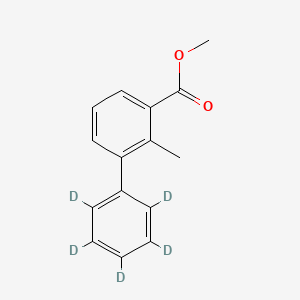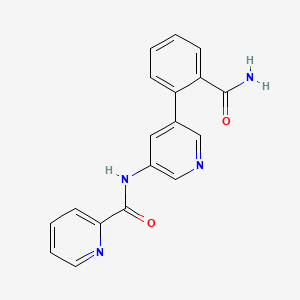
N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide: is a complex organic compound with the molecular formula C18H14N4O2 and a molecular weight of 318.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide typically involves the condensation of picolinamide with 2-carbamoylphenylpyridine under specific reaction conditions. One common method involves the use of Pd(TFA)2 as a catalyst in n-octane , promoting the condensation reaction . The reaction conditions are generally mild, and the process can be completed in a one-pot protocol .
Industrial Production Methods: . This suggests that the compound can be produced on a larger scale, likely using optimized versions of the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Substitution reactions often involve or under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and fine chemicals .
Biology and Medicine: Its structure allows for modifications that can enhance its biological activity .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely that it interacts with enzymes or receptors in biological systems, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and modifications of the compound .
Comparaison Avec Des Composés Similaires
LSN2463359: A compound with a similar pyridine structure, used as a positive allosteric modulator of the mGluR5 receptor.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds have similar structural features and are used in various biological applications.
Uniqueness: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide stands out due to its specific combination of functional groups, which provide unique reactivity and potential for diverse applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C18H14N4O2 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
N-[5-(2-carbamoylphenyl)pyridin-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c19-17(23)15-6-2-1-5-14(15)12-9-13(11-20-10-12)22-18(24)16-7-3-4-8-21-16/h1-11H,(H2,19,23)(H,22,24) |
Clé InChI |
MZMNDOOPRKUSLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CN=C2)NC(=O)C3=CC=CC=N3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
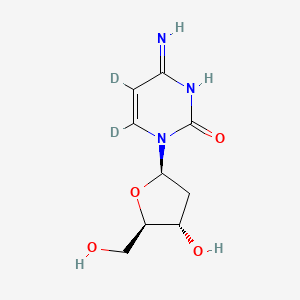
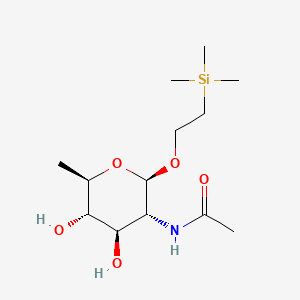
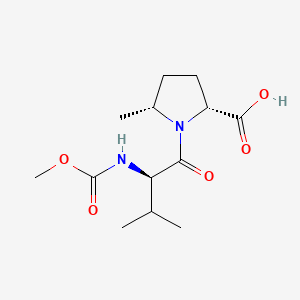

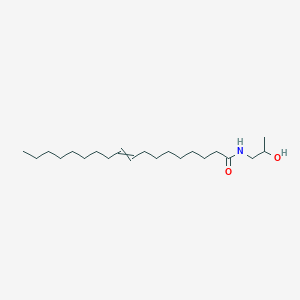
![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)

![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
